molecular formula C11H14ClFN2O B2933784 (4S,5R)-4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride CAS No. 2155840-24-5

(4S,5R)-4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride

Cat. No.: B2933784
CAS No.: 2155840-24-5
M. Wt: 244.69
InChI Key: RHEOJFXGQZYGJV-QLSWKGBWSA-N
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Description

(4S,5R)-4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride is a chiral pyrrolidinone derivative with a stereospecific configuration at positions 4 and 3. Its molecular formula is C₁₁H₁₄ClFN₂O (monoisotopic mass: 244.077869 g/mol) . The compound features a 4-fluorophenyl substituent, a methyl group at position 1, and a secondary amine at position 4. It is reported as a rac-trans isomer and is typically stored as a hydrochloride salt to enhance stability and solubility .

Properties

IUPAC Name

(4S,5R)-4-amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c1-14-10(15)6-9(13)11(14)7-2-4-8(12)5-3-7;/h2-5,9,11H,6,13H2,1H3;1H/t9-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEOJFXGQZYGJV-QLSWKGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)N)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)N)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4S,5R)-4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride, also known by its CAS number 2155840-24-5, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H21F2N3O- HCl
  • Molecular Weight : 372.84 g/mol
  • IUPAC Name : (4S)-4-amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride

The compound exhibits a range of biological activities primarily attributed to its structural features, which allow it to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Modulation of Signaling Pathways : The presence of the fluorophenyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular signaling pathways.

Antitumor Activity

Research indicates that (4S,5R)-4-amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride exhibits significant antitumor properties. A study demonstrated its efficacy against various cancer cell lines, particularly in inhibiting the growth of myeloma cells through mechanisms that involve apoptosis and cell cycle arrest.

Immunomodulatory Effects

The compound has been shown to possess immunomodulatory effects, enhancing the immune response in certain contexts. This is particularly relevant in cancer therapy, where modulation of the immune system can improve treatment outcomes.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of myeloma cell proliferation
ImmunomodulatoryEnhanced immune response
Enzyme InhibitionInhibition of specific metabolic enzymes

Case Study 1: Antitumor Efficacy

In a preclinical study involving mouse models with cMYC-driven myeloma, treatment with (4S,5R)-4-amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride resulted in a significant reduction in tumor size and improved survival rates. The study highlighted the compound's ability to induce apoptosis in malignant cells while sparing normal cells.

Case Study 2: Immunomodulation

Another study explored the immunomodulatory properties of the compound in vitro and in vivo. Results showed that it could enhance T-cell activation and cytokine production, suggesting potential applications in combination therapies for cancer treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are structurally related, differing primarily in substituents on the phenyl ring or stereochemistry.

Substituent Variations on the Phenyl Ring

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Features References
(4S,5R)-4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride C₁₁H₁₄ClFN₂O 244.69 4-Fluoro High stereochemical purity; hydrochloride salt enhances solubility
4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one C₁₁H₁₃ClF₂N₂O 266.69 4-Chloro, 3-Fluoro Increased lipophilicity due to chloro substituent; potential halogen bonding
4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride C₁₁H₁₃Cl₃N₂O 295.59 3,4-Dichloro Higher molecular weight; possible metabolic stability challenges
4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride C₁₁H₁₃F₂N₂O·HCl 262.68 3,4-Difluoro Enhanced electronic effects; discontinued due to synthesis complexity
Key Observations:
  • For example, the 3,4-difluoro analog may exhibit stronger hydrogen-bonding interactions .
  • Lipophilicity : Chlorine substituents (e.g., 3,4-dichloro analog) significantly increase logP values, impacting membrane permeability and bioavailability .
  • Stereochemical Impact : The (4S,5R) configuration in the parent compound is critical for activity, as stereoisomers (e.g., rac-cis forms) often show reduced efficacy .

Physicochemical Properties

Melting Points and Solubility:
  • The parent compound’s hydrochloride salt form improves aqueous solubility compared to free bases .
  • Analogs with bulky substituents (e.g., dichloro derivatives) exhibit higher melting points (~295.59 g/mol vs. 244.69 g/mol for the parent) due to increased molecular symmetry and packing efficiency .
NMR Data:
  • The parent compound’s ¹H NMR (600 MHz, DMSO-d₆) shows distinct shifts for the 4-fluorophenyl protons (δ ~7.2–7.4 ppm) and the pyrrolidinone backbone (δ ~3.1–4.2 ppm) . Chlorinated analogs display downfield shifts for aromatic protons (δ >7.5 ppm) due to deshielding effects .
Pharmacological Data (Limited Evidence):
  • Fluorinated pyrrolidinones are often explored as kinase inhibitors or neurotransmitter modulators. For example, Chen et al. (2006) reported fluorophenyl derivatives with IC₅₀ values <1 µM against specific cancer cell lines .
  • Discontinued analogs (e.g., 3,4-difluoro derivative) may have failed due to toxicity or poor pharmacokinetics .

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